5-Azaspiro[2.6]nonan-4-one
Description
5-Azaspiro[2.6]nonan-4-one is a bicyclic organic compound characterized by a spirocyclic structure, where two rings share a single atom (the spiro carbon). Its molecular formula is C₇H₁₁NO, with a nitrogen atom (aza) at the 5-position and a ketone group at the 4-position. The [2.6] notation indicates that the spiro system comprises a 2-membered and a 6-membered ring. This unique architecture confers a balance of rigidity and reactivity, making it a valuable intermediate in pharmaceutical synthesis and chemical research.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-azaspiro[2.6]nonan-4-one |
InChI |
InChI=1S/C8H13NO/c10-7-8(4-5-8)3-1-2-6-9-7/h1-6H2,(H,9,10) |
InChI Key |
PSJBFXAPZNTBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C2(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.6]nonan-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of appropriate precursors under controlled conditions to form the spirocyclic core. For example, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for 5-Azaspiro[2.6]nonan-4-one are not widely documented, the compound can be synthesized on a larger scale using optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.6]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
5-Azaspiro[2.6]nonan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and materials science.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of advanced materials with specific properties, such as high stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.6]nonan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with azaspiro frameworks are widely explored for their diverse applications. Below is a detailed comparison of 5-Azaspiro[2.6]nonan-4-one with structurally related analogs, focusing on ring systems, functional groups, and applications:
Structural and Functional Comparisons
Key Analysis
Ring Size and Strain: 5-Azaspiro[2.6]nonan-4-one ([2.6] system) exhibits lower ring strain compared to smaller systems like [2.4] (e.g., 5-azaspiro[2.4]heptane derivatives) or [2.5] (e.g., Aderbasib). Reduced strain enhances stability, making it suitable for synthetic applications requiring robust intermediates . Larger rings (e.g., [3.5] in 7-azaspiro[3.5]nonan-2-ol hydrochloride) may offer conformational flexibility for binding in biological targets .
Functional Group Influence: The ketone in 5-Azaspiro[2.6]nonan-4-one enables nucleophilic additions or reductions, whereas oxa (oxygen) in 8-Oxa-4-azaspiro[2.6]nonan-5-one alters electronic properties and hydrogen-bonding capacity . Hydroxyl groups (e.g., in 7-azaspiro[3.5]nonan-2-ol hydrochloride) enhance solubility and participation in hydrogen-bonding networks, critical for drug-receptor interactions .
Pharmacological Relevance: Aderbasib’s [2.5] spiro system with a carboxylic acid moiety is integral to its role as an ErbB sheddase inhibitor, highlighting how minor structural changes (e.g., ring size, substituents) drastically alter biological activity . 5-Azaspiro[2.6]nonan-4-one’s ketone group positions it as a precursor for synthesizing amines or heterocycles via reductive amination or cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
